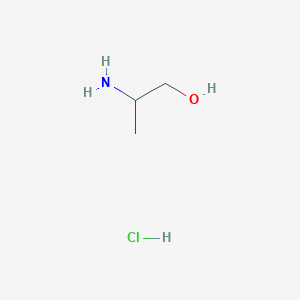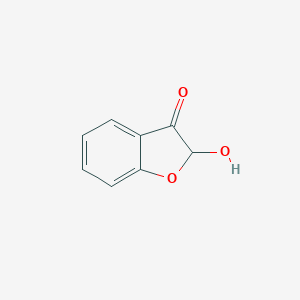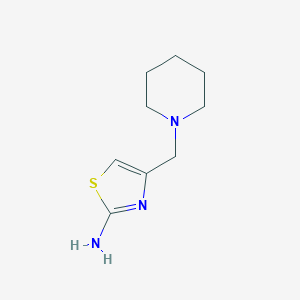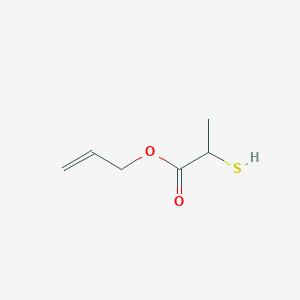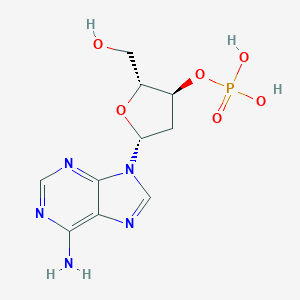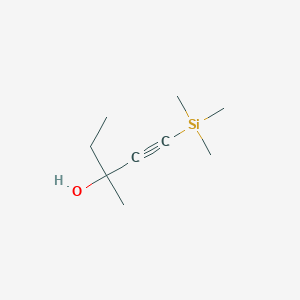
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Methyl-1-trimethylsilyl-1-pentyn-3-ol" is not directly mentioned in the provided papers. However, the papers do discuss various organosilicon compounds and their synthesis, which can provide insights into the general behavior and characteristics of silicon-containing organic molecules. Organosilicon chemistry is a rich field due to the versatility and stability of silicon-carbon bonds, and the unique properties imparted by silicon to organic molecules .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, with silicon often adopting various coordination geometries. For instance, the tin atom in the synthesized organotin compound exhibits a distorted tetrahedral geometry, which is influenced by the proximity of an OH group . This indicates that the presence of silicon can influence the overall geometry and electronic structure of the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Organosilicon compounds participate in a variety of chemical reactions. The paper discussing 2-trimethylsilylmethyl-1,3-butadiene reveals that this compound can react with acid chlorides, aldehydes, ketones, and acetals when activated by a Lewis acid, as well as undergo Diels-Alder reactions with dienophiles . These reactions demonstrate the reactivity of silicon-containing groups and their utility in constructing larger, more complex organic molecules, such as terpenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the presence of silicon. For example, the X-ray diffraction analysis and multinuclear NMR study of the synthesized organotin compounds provide insights into their solid-state structures and solution behaviors . The intramolecular interactions, such as HO→Sn coordination, can affect the properties of these compounds, including their Lewis acidity and reactivity. The crystalline structures and NMR spectroscopy data are crucial for understanding these properties in detail.
Applications De Recherche Scientifique
Membrane Design for Liquid Separation
Research conducted by Volkov et al. (2009) explored the design of membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation. These membranes are intended for the pervaporation recovery of organic products from fermentation broths and nanofiltration separation of organics. The study highlights the potential of using similar silicon-containing compounds in enhancing membrane properties for industrial separations, demonstrating good chemical resistance and efficiency in bioethanol and biobutanol production processes Volkov, A., Volkov, V., & Khotimskiǐ, V. (2009). Membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation. Polymer Science Series A, 51, 1367-1382.
Chemical Modification of Cellulose
Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids, where compounds similar to 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol act as solvents or reagents for cellulose modification. This research offers insights into the homogeneous acylation, carbanilation, and silylation of cellulose, enabling the production of various cellulose esters and derivatives under mild conditions. Such modifications have potential applications in creating advanced materials from renewable resources Heinze, T., Dorn, S., Schöbitz, M., Liebert, T., Köhler, S., & Meister, F. (2008). Interactions of Ionic Liquids with Polysaccharides -2: Cellulose. Macromolecular Symposia, 262, 8-22.
Wood Modification and Preservation
Mai and Militz (2004) reviewed the application of organo-silicon compounds, including derivatives of 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, for the treatment of wood. These compounds, such as organo-functional silanes and trimethylsilyl derivatives, are used for impregnation treatments to enhance wood's dimensional stability, durability, and fire resistance. This research underscores the value of silicon-based treatments in improving the properties of wood for various applications, ranging from construction to decorative purposes Mai, C., & Militz, H. (2004). Modification of wood with silicon compounds. Treatment systems based on organic silicon compounds — a review. Wood Science and Technology, 37, 453-461.
Propriétés
IUPAC Name |
3-methyl-1-trimethylsilylpent-1-yn-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYPNINOOGTQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C[Si](C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504990 |
Source


|
| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
CAS RN |
17889-43-9 |
Source


|
| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
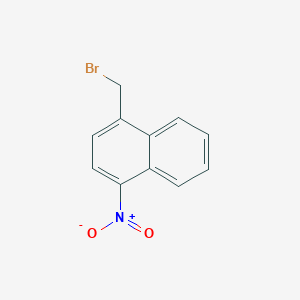
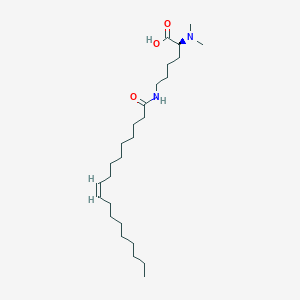
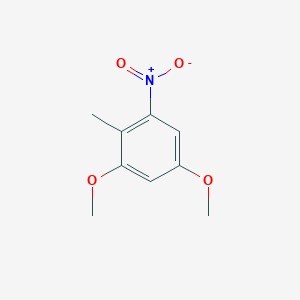
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
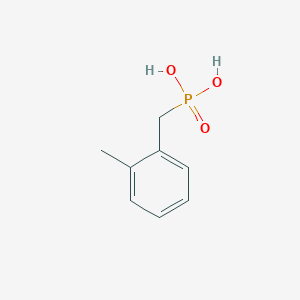
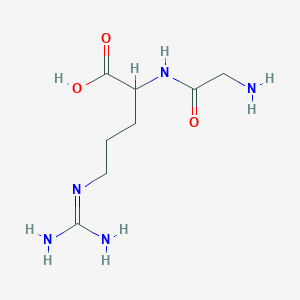
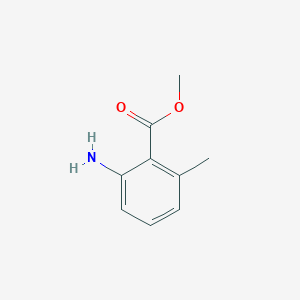
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
